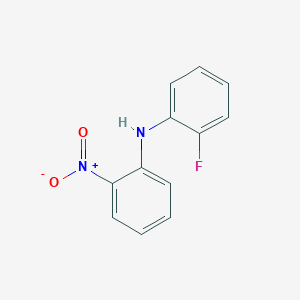

2-Fluoro-n-(2-nitrophenyl)aniline

Vue d'ensemble

Description

Synthesis Analysis

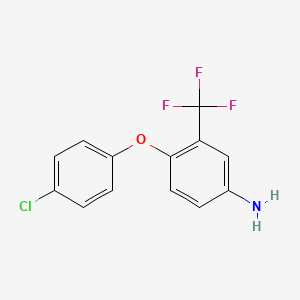

The synthesis of compounds related to 2-Fluoro-n-(2-nitrophenyl)aniline involves various chemical reactions, primarily condensation and coupling processes. For instance, N-(Nitrofluorenylidene)anilines are synthesized through the condensation of nitrofluorenones with substituted anilines in the presence of zinc chloride, as demonstrated in the preparation of electron transport materials for electrophotography . Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline involves a two-step process starting from commercially available amines and 1-fluoro-2-nitrobenzene . Additionally, palladium-catalyzed arylation has been used to synthesize fluorinated anilines, indicating the versatility of methods available for creating fluoro-nitroaniline derivatives .

Molecular Structure Analysis

The molecular structure of compounds in the fluoro-nitroaniline family often features planar and non-planar fragments, as seen in the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, where non-planar molecules are held together by various intermolecular interactions . The dihedral angles between the rings in compounds such as N-[Bis(4-fluorophenyl)methylene]aniline indicate the degree of planarity and the potential for molecular interactions within the crystal packing .

Chemical Reactions Analysis

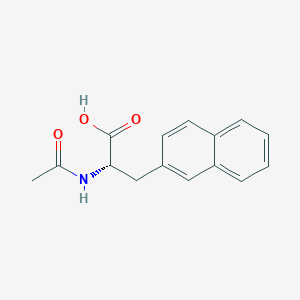

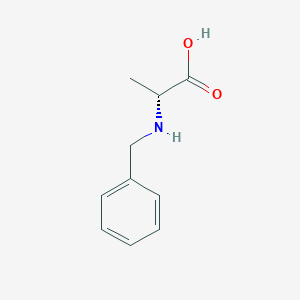

2-Fluoro-5-nitrobenzonitrile, a related compound, reacts with amines, amino acids, and NH-heteroaromatic compounds, showcasing the reactivity of the fluoro-nitroaniline group . The presence of electron-withdrawing groups such as the nitro group influences the reactivity and orientation of these molecules during chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitroaniline derivatives are influenced by their molecular structure and substituents. For example, the compatibility of N-(Nitrofluorenylidene)anilines with polycarbonate and their stability in electrophotography applications highlight the importance of the nitro and fluoro substituents in determining material properties . The crystal and molecular structure analyses provide insights into the intermolecular forces that may affect the physical properties of these compounds .

Applications De Recherche Scientifique

1. Structural Analysis and Synthesis

2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, related to 2-Fluoro-n-(2-nitrophenyl)aniline, has been studied for its structural properties. This compound, which is planar and linked through an ethylene bridge, has significance in understanding the molecular architecture of related organic compounds (Clegg et al., 1999).

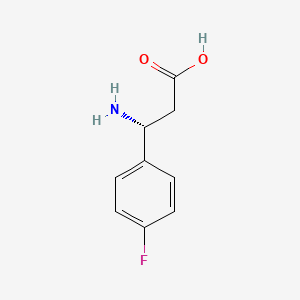

2. Solid-Phase Synthesis

The compound has applications in solid-phase synthesis, as seen in the study where N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, a related compound, was used for the synthesis of various organic compounds on Rink resin (Wang et al., 2005).

3. Fluorescence Sensing

A study on fluorescence turn-on nitrite sensors has utilized similar compounds to design probes with specific fluorescence properties. These probes, by modulating binding sites, can recognize nitrite, displaying robust green emission, which has applications in rapid nitrite detection (Ma et al., 2020).

4. Fluorescent Dye Development

Fluorophores with a nitro-phenyl group, related to 2-Fluoro-n-(2-nitrophenyl)aniline, have been studied for their potential in fluorescent dye development. These compounds have been successfully used in labeling experiments, such as with Bovine Serum Albumin, showing strong luminescence (Frath et al., 2012).

5. Vibrational Spectroscopy

The compound has been a subject of vibrational spectroscopic studies to understand its molecular properties. Such studies provide insights into the molecular vibrations and can aid in the development of novel materials (Mary et al., 2008).

6. Organic Synthesis

Studies have shown the utility of related compounds in organic synthesis, such as in the synthesis of diverse quinazoline and fused isoindolinone scaffolds, indicating its role in facilitating complex chemical reactions (Wu et al., 2021).

Safety and Hazards

The safety information for “2-Fluoro-n-(2-nitrophenyl)aniline” indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-n-(2-nitrophenyl)aniline are currently unknown

Pharmacokinetics

Some properties such as gi absorption, bbb permeability, and inhibition of various cytochrome p450 enzymes have been predicted . These properties can impact the bioavailability of the compound.

Action Environment

It is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°c .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWDMVVFIGPIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293995 | |

| Record name | 2-fluoro-n-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28898-02-4 | |

| Record name | 28898-02-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-n-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

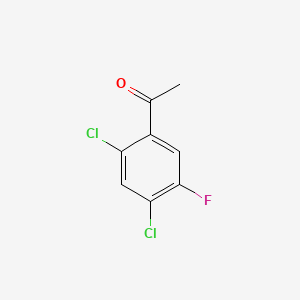

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)